7-chloro-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N,8-dimethyl-2-(pyridin-2-yl)quinoline-4-carboxamide
Overview
Description
7-chloro-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N,8-dimethyl-2-(pyridin-2-yl)quinoline-4-carboxamide is a complex organic compound that features a quinoline core structure substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N,8-dimethyl-2-(pyridin-2-yl)quinoline-4-carboxamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound.
Quinoline Synthesis: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene.
Coupling Reactions: The pyrazole and quinoline moieties are then coupled using a suitable linker, often through a nucleophilic substitution reaction.
Final Functionalization: The final compound is obtained by introducing the chloro and pyridinyl groups through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and quinoline rings, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the nitro groups (if present) on the quinoline ring, converting them to amines.
Substitution: Electrophilic aromatic substitution reactions can occur at the quinoline and pyridinyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by using Lewis acids like aluminum chloride.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Introduction of various functional groups such as halogens, alkyl, or nitro groups.
Scientific Research Applications
Chemistry
The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology
In biological research, this compound can be used as a probe to study the interactions of quinoline derivatives with biological targets.
Medicine
Industry
In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 7-chloro-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N,8-dimethyl-2-(pyridin-2-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets such as enzymes and receptors. The quinoline and pyrazole rings can interact with the active sites of enzymes, inhibiting their activity. This compound can also bind to DNA, interfering with replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds such as chloroquine and quinine, which are used as antimalarial agents.
Pyrazole Derivatives: Compounds like celecoxib, which is used as an anti-inflammatory drug.
Uniqueness
The unique combination of the quinoline and pyrazole rings in 7-chloro-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N,8-dimethyl-2-(pyridin-2-yl)quinoline-4-carboxamide provides it with distinct chemical properties and biological activities that are not observed in other similar compounds. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
7-chloro-N-[(1-ethyl-5-methylpyrazol-4-yl)methyl]-N,8-dimethyl-2-pyridin-2-ylquinoline-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN5O/c1-5-30-16(3)17(13-27-30)14-29(4)24(31)19-12-22(21-8-6-7-11-26-21)28-23-15(2)20(25)10-9-18(19)23/h6-13H,5,14H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPIVKKGYDBWEOC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)CN(C)C(=O)C2=CC(=NC3=C2C=CC(=C3C)Cl)C4=CC=CC=N4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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